Piperazine phosphate
Piperazine phosphate
Piperazine phosphate is an organoammonium phosphate and a piperazinium salt.
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
See also: Piperazine (has active moiety); Piperazine Phosphate; Thenium Closylate (component of).
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
See also: Piperazine (has active moiety); Piperazine Phosphate; Thenium Closylate (component of).
Brand Name:
Vulcanchem
CAS No.:
14538-56-8
VCID:
VC21192210
InChI:
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
SMILES:
C1CNCCN1.OP(=O)(O)O
Molecular Formula:
C4H10N2.H3O4P.H2O
C4H15N2O5P
C4H15N2O5P
Molecular Weight:
202.15 g/mol
Piperazine phosphate
CAS No.: 14538-56-8
Cat. No.: VC21192210
Molecular Formula: C4H10N2.H3O4P.H2O
C4H15N2O5P
Molecular Weight: 202.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperazine phosphate is an organoammonium phosphate and a piperazinium salt. An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces. See also: Piperazine (has active moiety); Piperazine Phosphate; Thenium Closylate (component of). |
|---|---|
| CAS No. | 14538-56-8 |
| Molecular Formula | C4H10N2.H3O4P.H2O C4H15N2O5P |
| Molecular Weight | 202.15 g/mol |
| IUPAC Name | phosphoric acid;piperazine;hydrate |
| Standard InChI | InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 |
| Standard InChI Key | PMGABIJVFLPSLS-UHFFFAOYSA-N |
| SMILES | C1CNCCN1.OP(=O)(O)O |
| Canonical SMILES | C1CNCCN1.O.OP(=O)(O)O |
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